molecular formula C19H16N4O3 B8810751 7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

Cat. No.: B8810751
M. Wt: 348.4 g/mol
InChI Key: XYLPKCDRAAYATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one is a potent small-molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are key epigenetic regulators of transcription, and their inhibition can suppress the expression of genes that promote oncogenic pathways . This compound has shown efficacy in inhibiting the growth of model cell lines derived from both solid and hematologic tumors in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one has a wide range of scientific research applications:

Mechanism of Action

7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one exerts its effects by inhibiting BET proteins, which are involved in the regulation of gene expression. The compound binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This inhibition leads to the suppression of oncogenes such as c-MYC, FGFR3, and NSD2/MMSET/WHSC1, which are crucial for cancer cell proliferation and survival . Additionally, this compound disrupts the IL-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling pathway, further inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one is unique due to its specific structural features and potent inhibitory effects on BET proteins. It has shown significant activity in preclinical models of both hematologic and solid tumors, making it a promising candidate for further clinical development .

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one

InChI

InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24)

InChI Key

XYLPKCDRAAYATL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5

Origin of Product

United States

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